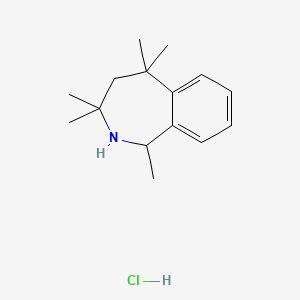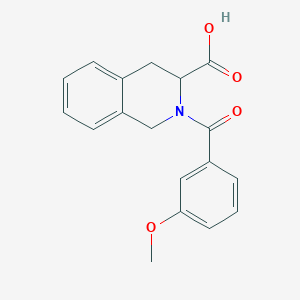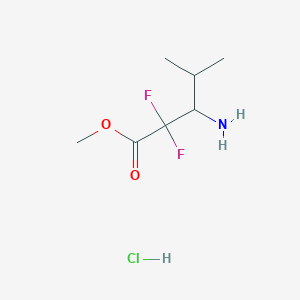
Methyl 3-amino-2,2-difluoro-4-methylpentanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-amino-2,2-difluoro-4-methylpentanoate hydrochloride” is a chemical compound with the CAS Number: 2095409-87-1 . It has a molecular weight of 217.64 . The IUPAC name for this compound is “methyl 3-amino-2,2-difluoro-4-methylpentanoate hydrochloride” and its Inchi Code is 1S/C7H13F2NO2.ClH/c1-4(2)5(10)7(8,9)6(11)12-3;/h4-5H,10H2,1-3H3;1H .
Molecular Structure Analysis
The molecular structure of “Methyl 3-amino-2,2-difluoro-4-methylpentanoate hydrochloride” can be represented by its Inchi Code: 1S/C7H13F2NO2.ClH/c1-4(2)5(10)7(8,9)6(11)12-3;/h4-5H,10H2,1-3H3;1H . This code represents the molecular structure in a linear notation and can be used to generate a 2D or 3D structure.Physical And Chemical Properties Analysis
“Methyl 3-amino-2,2-difluoro-4-methylpentanoate hydrochloride” is a powder . It has a melting point range of 147-150 degrees Celsius . The compound should be stored at a temperature of 4 degrees Celsius .Safety and Hazards
The compound has been assigned the GHS07 pictogram, which represents a warning . The hazard statements associated with the compound are H315, H319, and H335 . These represent skin irritation, eye irritation, and respiratory irritation respectively . The precautionary statements associated with the compound include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely .
Propiedades
IUPAC Name |
methyl 3-amino-2,2-difluoro-4-methylpentanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2NO2.ClH/c1-4(2)5(10)7(8,9)6(11)12-3;/h4-5H,10H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAYNECJTPOYGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C(=O)OC)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-2,2-difluoro-4-methylpentanoate hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chlorofuro[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2583304.png)
![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-propylacetamide](/img/structure/B2583306.png)
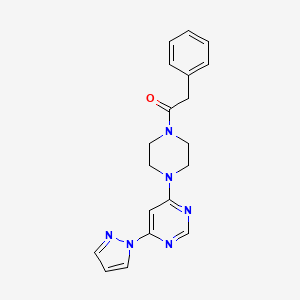
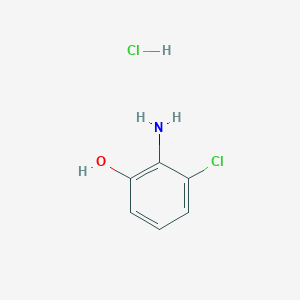
![(E)-3-[(5-methyl-1H-pyrazol-3-yl)amino]-1-thiophen-2-ylprop-2-en-1-one](/img/structure/B2583311.png)
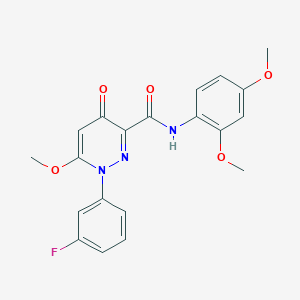
![2-[(4-Bromophenyl)amino]pyridine-3-sulfonamide](/img/structure/B2583315.png)
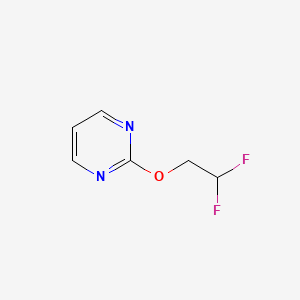

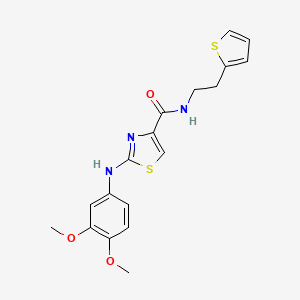
![(3,4-dichlorophenyl)-[4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidin-1-yl]methanone](/img/structure/B2583322.png)

